molecular formula C11H8Cl2N2OS B12920885 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one CAS No. 6303-55-5

6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one

Cat. No.: B12920885
CAS No.: 6303-55-5
M. Wt: 287.2 g/mol
InChI Key: FOKKLQVJXYUTKJ-UHFFFAOYSA-N
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Description

6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a thiol derivative of pyrimidin-4(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.

    Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorobenzylthio group differentiates it from other pyrimidine derivatives, making it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

6303-55-5

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)3-8)5-17-11-4-10(16)14-6-15-11/h1-4,6H,5H2,(H,14,15,16)

InChI Key

FOKKLQVJXYUTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=O)NC=N2

Origin of Product

United States

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